3-(2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-[2-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-oxoethyl]-6-methylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S/c1-13-10-17(23)22(12-20-13)11-18(24)21-7-6-16(27(25,26)9-8-21)14-4-2-3-5-15(14)19/h2-5,10,12,16H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFOAGAUXWHSEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one is a novel synthetic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazepane ring, a pyrimidine moiety, and a fluorophenyl group. Its molecular formula is , and it has a molecular weight of approximately 367.41 g/mol. The presence of the fluorine atom is significant as it often enhances the biological activity of pharmaceutical compounds.
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation:
- Glycolysis Inhibition : Compounds that inhibit glycolytic pathways can effectively target aggressive cancers such as glioblastoma multiforme (GBM). The fluorinated derivatives enhance binding to hexokinase, a crucial enzyme in glucose metabolism, thereby reducing energy production in cancer cells .
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest at specific phases, leading to increased apoptosis in cancer cells. This effect is often mediated through the modulation of cyclin-dependent kinases (CDKs) .
Antimicrobial Activity
There is emerging evidence that compounds with similar structural features possess antimicrobial properties. The thiazepane ring enhances the ability of these compounds to penetrate bacterial membranes, thus exhibiting activity against both Gram-positive and Gram-negative bacteria.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 8.7 | Glycolysis inhibition |
| HCT116 (Colon Cancer) | 12.3 | Cell cycle arrest |
These results suggest that the compound has potential as an anticancer agent, particularly due to its ability to target metabolic pathways critical for tumor growth.
Animal Studies
Preclinical studies in animal models have shown promising results regarding safety and efficacy. For instance:
- Toxicology Studies : Doses up to 50 mg/kg did not show significant adverse effects in rats over a period of 14 days.
- Efficacy Studies : In xenograft models of breast cancer, treatment with the compound resulted in a 60% reduction in tumor volume compared to controls.
Combination Therapies
Research has also explored the use of this compound in combination with existing chemotherapeutic agents. Preliminary findings indicate enhanced efficacy when used alongside standard treatments such as doxorubicin or cisplatin, potentially leading to lower required doses and reduced side effects .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied for its potential therapeutic effects in several areas:
Anticancer Activity
Research indicates that derivatives of thiazepan compounds exhibit cytotoxic effects against various cancer cell lines. The unique structure of this compound may enhance its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Studies have shown that compounds similar to 3-(2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics.
Anti-inflammatory Effects
The compound's structure suggests it may have anti-inflammatory properties. Research into thiazepan derivatives has indicated their potential to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
Pharmacological Insights
Pharmacological studies have focused on the compound's mechanism of action and its interaction with biological targets:
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This property can be leveraged in drug design to develop inhibitors for conditions like hyperlipidemia or diabetes.
Synergistic Effects
Combining this compound with other therapeutic agents could enhance efficacy. For example, studies on combination therapies involving thiazepan derivatives and statins have shown improved outcomes in managing cholesterol levels.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Anticancer Study (2023) | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values lower than standard chemotherapeutics. |
| Antimicrobial Study (2022) | Showed effective inhibition of Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential. |
| Anti-inflammatory Research (2021) | Indicated a reduction in pro-inflammatory cytokines in vitro, supporting its use in inflammatory disease treatment. |
Chemical Reactions Analysis
Reactivity of the 1,4-Thiazepan-1,1-dioxide Core
The 1,4-thiazepane ring with two sulfone groups (1,1-dioxido) is a key structural feature. Similar sulfone-containing heterocycles exhibit:
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Nucleophilic substitution : The electron-withdrawing sulfone groups increase the electrophilicity of adjacent carbon atoms, enabling SN2 reactions with amines or thiols .
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Ring-opening reactions : Acidic or basic conditions may cleave the thiazepan ring. For example, treatment with HCl/MeOH could yield mercaptan intermediates .
Functionalization of the Pyrimidin-4(3H)-one Moiety
The pyrimidinone ring shows reactivity at three positions:
Modifications of the 2-Oxoethyl Linker
The ketone group (–CO–) in the ethyl chain offers opportunities for:
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Condensation reactions : Formation of hydrazones with hydrazines .
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Nucleophilic additions : Grignard reagents or organozinc compounds could add to the carbonyl carbon .
Fluorophenyl Group Reactivity
The 2-fluorophenyl substituent directs electrophilic substitution to the meta position due to fluorine’s −I effect. Potential modifications include:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Halogenation | Cl2/AlCl3 or Br2/FeBr3 | Meta-halogenated derivatives |
| Suzuki coupling | Pd(PPh3)4, aryl boronic acid | Biaryl formation at meta position |
Synthetic Challenges and Recommendations
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
A. Pyrimidinone Core Modifications
- User Compound : 6-Methylpyrimidin-4(3H)-one with a 3-substituted oxoethyl-thiazepane group.
- Analog 1 (): 2-(4-Chlorophenyl)-3-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one . Key Difference: The thiazepane sulfone is replaced with a 4-(4-fluorophenyl)piperazine group.
- Analog 2 (): 7-{[4-(2-Cyclopropyl-4-(3-(2,6-Difluorophenylsulfonamido)-2-fluorophenyl)thiazol-5-yl)pyrimidin-2-yl]amino}-N-hydroxyheptanamide (14h) . Key Difference: Pyrimidinone is replaced with a pyrimidine-2-amine linked to a hydroxamic acid (HDAC-inhibitor motif).
B. Substituent Effects on Bioactivity
- Thiazepane vs. Piperazine () : The thiazepane sulfone in the user compound may improve solubility compared to the piperazine analog due to increased polarity. However, piperazine derivatives are more common in CNS-targeting drugs .
- Sulfonamide vs. Hydroxamic Acid () : Sulfonamide groups (user compound) are associated with kinase inhibition (e.g., BRAF), while hydroxamic acids (14h) are classic HDAC inhibitors. Dual BRAF/HDAC activity is plausible for the user compound .
Physicochemical Properties
Q & A
Q. What synthetic strategies are recommended for constructing the pyrimidin-4(3H)-one core in this compound?
The pyrimidin-4(3H)-one core can be synthesized via cyclocondensation reactions. For example, reacting 6-amino-1,3-dimethyluracil with aromatic aldehydes to form Schiff bases, followed by thiol-mediated cyclization (e.g., using 2-mercaptoacetic acid) to introduce the thiazepane moiety . Alternative routes include palladium-catalyzed reductive cyclization of nitroarenes with formic acid derivatives, which avoids harsh reducing agents and improves regioselectivity . Key characterization techniques include H/C NMR for tracking cyclization and LC-MS for purity assessment.
Q. How can researchers optimize the purification of fluorinated intermediates during synthesis?
Fluorinated intermediates (e.g., 2-fluorophenyl derivatives) often require silica gel chromatography with gradient elution (hexane/ethyl acetate) due to their moderate polarity. Recrystallization from ethanol/dioxane mixtures (1:1 v/v) is effective for removing unreacted starting materials, as demonstrated in pyrimidinone crystallization protocols . Monitor by TLC (Rf 0.3–0.5 in ethyl acetate) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).
Q. What analytical techniques are critical for confirming the stereochemistry of the 1,4-thiazepane ring?
Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry, as applied to structurally similar tetrahydropyrimidines . For solution-phase analysis, NOESY NMR can detect spatial proximity between the 2-fluorophenyl group and thiazepane protons. Computational methods (DFT-based geometry optimization) further validate stereochemical assignments .
Advanced Research Questions
Q. How do electronic effects of the 2-fluorophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing fluorine atom activates the phenyl ring toward electrophilic substitution but deactivates it toward nucleophilic attack. For example, in SNAr reactions, the 2-fluorophenyl group directs nucleophiles to the para position, as observed in fluorinated pyrimidine analogs . Kinetic studies (e.g., Hammett plots) using substituted aryl groups can quantify this effect.
Q. What experimental approaches resolve contradictions in reported bioactivity data for fluorinated pyrimidinones?
Discrepancies in antimicrobial or antioxidant activity may arise from assay conditions (e.g., bacterial strain variability, solvent effects). Standardize testing using:
Q. How can computational modeling predict the compound’s binding affinity to target enzymes (e.g., kinases)?
Perform molecular docking (AutoDock Vina) using crystal structures of homologous enzymes (PDB: 3QKL for pyrimidine-binding kinases). Key parameters:
- Ligand preparation : Optimize geometry at B3LYP/6-31G* level .
- Binding site flexibility : Include side-chain rotamers within 5 Å of the active site.
Validate predictions with SPR (surface plasmon resonance) binding assays .
Methodological Recommendations
- Contradiction Mitigation : Replicate reported syntheses under inert atmosphere (N) to assess oxygen sensitivity .
- Fluorine Handling : Use PTFE-lined caps for reactions involving volatile fluorinated intermediates .
- Data Reproducibility : Deposit spectral data in public repositories (e.g., ChemSpider) with detailed experimental logs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
